Cas no 87165-08-0 (2-cyano-N-(2-ethylphenyl)acetamide)

2-cyano-N-(2-ethylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-cyano-N-(2-ethylphenyl)-
- 2-CYANO-N-(2-ETHYLPHENYL)ACETAMIDE
- 2-cyano-N-(2-ethylphenyl)ethanamide
- IVK/8077387
- Oprea1_301944
- ZINC00145739
- 2-cyano-N-(2-ethylphenyl)acetamide
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- MDL: MFCD01355333
- Inchi: 1S/C11H12N2O/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14)
- InChI Key: PSOHSBHEQKJRIQ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1CC)(=O)CC#N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.139±0.06 g/cm3(Predicted)
- Melting Point: 130-133 °C(Solv: benzene (71-43-2); ligroine (8032-32-4))
- Boiling Point: 404.8±38.0 °C(Predicted)
- pka: -1.03±0.10(Predicted)
2-cyano-N-(2-ethylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3098-3693-20μmol |
2-cyano-N-(2-ethylphenyl)acetamide |
87165-08-0 | 90%+ | 20μl |
$79.0 | 2023-04-24 | |
Life Chemicals | F3098-3693-10mg |
2-cyano-N-(2-ethylphenyl)acetamide |
87165-08-0 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3098-3693-40mg |
2-cyano-N-(2-ethylphenyl)acetamide |
87165-08-0 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3098-3693-30mg |
2-cyano-N-(2-ethylphenyl)acetamide |
87165-08-0 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
abcr | AB378012-500mg |
2-Cyano-N-(2-ethylphenyl)acetamide; . |
87165-08-0 | 500mg |
€173.00 | 2024-07-24 | ||
Life Chemicals | F3098-3693-10μmol |
2-cyano-N-(2-ethylphenyl)acetamide |
87165-08-0 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3098-3693-15mg |
2-cyano-N-(2-ethylphenyl)acetamide |
87165-08-0 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3098-3693-20mg |
2-cyano-N-(2-ethylphenyl)acetamide |
87165-08-0 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3098-3693-2mg |
2-cyano-N-(2-ethylphenyl)acetamide |
87165-08-0 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3098-3693-5μmol |
2-cyano-N-(2-ethylphenyl)acetamide |
87165-08-0 | 90%+ | 5μl |
$63.0 | 2023-04-27 |
2-cyano-N-(2-ethylphenyl)acetamide Related Literature
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Diana Hurtado-Rodríguez,Angélica Salinas-Torres,Hugo Rojas,Diana Becerra,Juan-Carlos Castillo RSC Adv. 2022 12 35158
Additional information on 2-cyano-N-(2-ethylphenyl)acetamide
Professional Introduction to 2-cyano-N-(2-ethylphenyl)acetamide (CAS No. 87165-08-0)
2-cyano-N-(2-ethylphenyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 87165-08-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a cyano group and an acetamide moiety attached to an ethylphenyl ring, exhibits unique structural and chemical properties that make it a valuable intermediate in the development of various therapeutic agents.
The molecular structure of 2-cyano-N-(2-ethylphenyl)acetamide consists of a benzene ring substituted with an ethyl group at the para position relative to the cyano-substituted carbon. The presence of both the cyano group (-CN) and the acetamide functional group (-NHCOCH₃) imparts distinct reactivity, making it a versatile building block for further chemical modifications. This dual functionality allows for diverse synthetic pathways, enabling chemists to explore its potential in drug discovery and material science.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds due to their broad spectrum of biological activities. 2-cyano-N-(2-ethylphenyl)acetamide falls into this category, as its structural features are reminiscent of many bioactive molecules. For instance, the cyano group can participate in hydrogen bonding interactions, while the acetamide moiety can serve as a pharmacophore in receptor binding studies. These characteristics have prompted researchers to investigate its role in developing novel drugs targeting various diseases.
One of the most compelling aspects of 2-cyano-N-(2-ethylphenyl)acetamide is its potential application in medicinal chemistry. Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors, which are implicated in inflammatory responses, neurodegenerative disorders, and metabolic diseases. For example, modifications to the ethylphenyl ring have been explored to enhance binding affinity and selectivity, leading to more potent and less toxic therapeutic agents.
The synthesis of 2-cyano-N-(2-ethylphenyl)acetamide involves multi-step organic reactions that highlight its synthetic utility. A common approach begins with the Friedel-Crafts acylation of an ethylbenzene derivative followed by cyanation and subsequent amide formation. These steps showcase the compound's adaptability in synthetic protocols, allowing for further functionalization as needed. The yield and purity of this compound are critical factors that influence its industrial applicability, necessitating optimized reaction conditions and purification techniques.
In addition to its pharmaceutical relevance, 2-cyano-N-(2-ethylphenyl)acetamide has been studied for its role in material science applications. The presence of polar functional groups enhances its solubility in various solvents, making it suitable for polymer modifications and coatings. Researchers have explored its incorporation into polymeric matrices to improve mechanical properties or enhance drug delivery systems. Such applications underscore the compound's versatility beyond traditional pharmaceutical uses.
The latest research trends indicate that 2-cyano-N-(2-ethylphenyl)acetamide is being increasingly utilized in combinatorial chemistry and high-throughput screening (HTS) platforms. These approaches allow for rapid evaluation of large libraries of compounds, including derivatives of this molecule, to identify lead candidates for drug development. The ease with which it can be modified makes it an attractive scaffold for generating diverse chemical entities with tailored biological activities.
Evaluation of CAS No. 87165-08-0's stability and shelf-life is another critical consideration in industrial settings. Proper storage conditions must be maintained to prevent degradation, which could compromise its efficacy in downstream applications. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to ensure product integrity throughout its lifecycle.
The environmental impact of synthesizing and handling 2-cyano-N-(2-ethylphenyl)acetamide is also a topic of growing interest. Green chemistry principles are being integrated into synthetic routes to minimize waste generation and reduce reliance on hazardous reagents. Such efforts align with global initiatives aimed at sustainable chemical manufacturing practices.
In conclusion, 2-cyano-N-(2-ethylphenyl)acetamide represents a promising compound with multifaceted applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for developing innovative therapeutics while serving as a valuable intermediate in synthetic chemistry. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further within the scientific community.
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